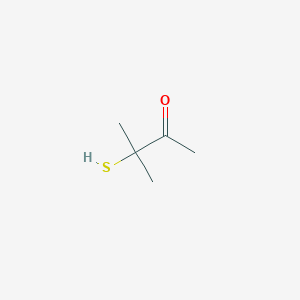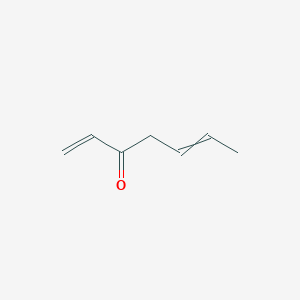
3,3'-Dioctadecylthiacarbocyanine perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lipophilic carbocyanine dye
科学的研究の応用
Microvascular Measurements
3,3'-Dioctadecylthiacarbocyanine perchlorate has been evaluated for use in microvascular measurements in rat small intestine and spinotrapezius muscle. The dye offers several advantages over isothiocyanates, including ease of labeling procedure, stability, and higher fluorescent intensity. However, limitations exist in accuracy due to vessel diameter and cell velocity impacts (Unthank et al., 1993).
Endocytic Sorting of Lipid Analogues
Research on the trafficking of lipid-mimetic dialkylindocarbocyanine (DiI) derivatives in CHO cells highlighted differences in endocytic sorting based on alkyl tail length or unsaturation. The dye's hydrophobic tail variations influence its distribution in membrane domains (Mukherjee et al., 1999).
Nano-scale Energy Transfer
A study of fluorescence resonance energy transfer (FRET) in water-micellar solutions with this compound revealed its efficiency in nano-scale energy transfer, dependent on dye concentration in micelles (Malyukin et al., 2005).
Neuronal Staining
The dye has been used for staining neurons in fixed tissue, enabling detailed study of neuronal processes and development in embryonic mouse and chicken brain tissue (Godement et al., 1987).
Photostable Organic Triggered Single-Photon Sources
Under nitrogen atmosphere, DiIC18(3) molecules in poly(methylmethacrylate) displayed extremely low photobleaching, making it a potential organic triggered single-photon source (Lill & Hecht, 2004).
Surfactant Micelle Studies
Research demonstrated the importance of hydrophobicity in interactions between DiI and other organic molecules in the nano-scale volume of surfactant micelles, crucial for understanding dye binding efficiencies (Yefimova et al., 2008).
Neuronal Tracing
DiI has been employed in neuronal tracing, with modifications allowing for decalcification, cryosectioning, and photoconversion for analysis at both light and electron microscopic levels (von Bartheld et al., 1990).
Visualization of Blood Vessels
A protocol using DiI for rapid visualization of blood vessels in experimental animals was developed. DiI labels endothelial cell membranes and allows for detailed examination via fluorescence microscopy (Li et al., 2008).
Critical Micelle Concentration Measurement
DiO, a derivative of DiI, has been evaluated as an alternative fluorogenic dye for critical micelle concentration measurement, providing improved consistency over other dyes like Nile Red (Peterson et al., 2015).
Dopamine Neurons Purification
DiI was used in a method to isolate nearly pure dopamine neurons, facilitating study of these neurons in culture (Kerr et al., 1994).
Single-Molecule Spectroscopy
Single-molecule spectroscopy was applied to observe DiI's adsorption on liquid chromatographic surfaces, providing insights into adsorption mechanisms and potential tailing in HPLC (Wirth & Swinton, 1998).
特性
CAS番号 |
53533-50-9 |
|---|---|
分子式 |
C53H85ClN2O4S2 |
分子量 |
913.84 |
IUPAC名 |
(2Z)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate |
InChI |
InChI=1S/C53H85N2S2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1R-endo)- (9CI)](/img/no-structure.png)



